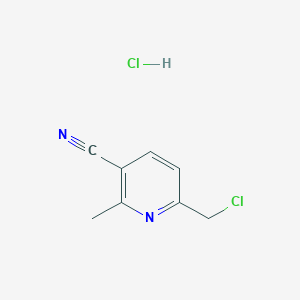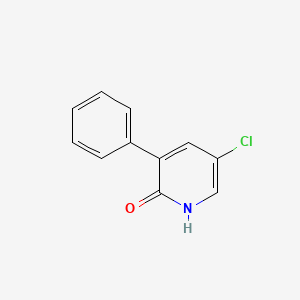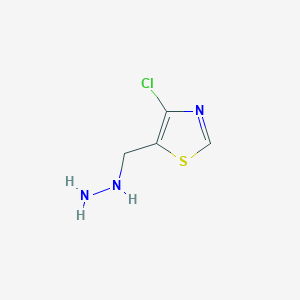
4-Chloro-5-(hydrazinylmethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(hydrazinylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a hydrazinylmethyl group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(hydrazinylmethyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminothiazole with formaldehyde and hydrazine hydrate. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired thiazole derivative .
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-(hydrazinylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chloro group in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of thiazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Chloro-5-(hydrazinylmethyl)thiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(hydrazinylmethyl)thiazole involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
- 4-Methyl-5-(hydrazinylmethyl)thiazole
- 4-Chloro-5-(methylthio)methylthiazole
- 4-Chloro-5-(aminomethyl)thiazole
Comparison: 4-Chloro-5-(hydrazinylmethyl)thiazole is unique due to the presence of both a chloro group and a hydrazinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities due to its specific molecular interactions .
Propiedades
Fórmula molecular |
C4H6ClN3S |
|---|---|
Peso molecular |
163.63 g/mol |
Nombre IUPAC |
(4-chloro-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C4H6ClN3S/c5-4-3(1-8-6)9-2-7-4/h2,8H,1,6H2 |
Clave InChI |
IQONVCSMMNSOSS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)CNN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



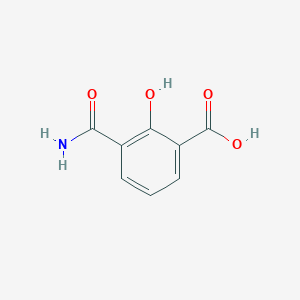
![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)

![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
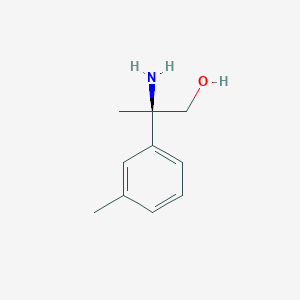




![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
